chemical structure of piperacillin dimer impurity T
chemical structure of piperacillin dimer impurity T
Executive Summary
In the high-stakes environment of beta-lactam antibiotic development, impurity profiling is not merely a compliance checkbox but a critical determinant of drug safety and immunogenicity.[1] Piperacillin Impurity T (EP designation), commonly known as the Piperacillin Dimer , represents a significant degradation challenge.[1]
This guide provides a definitive technical analysis of Impurity T, elucidating its complex chemical structure, the kinetics of its formation via beta-lactam ring opening, and rigorous protocols for its analytical control. Unlike generic summaries, this document focuses on the causal mechanisms required to mitigate this impurity in formulation and storage.
Chemical Structure and Identity
Piperacillin Impurity T is a high-molecular-weight dimer formed by the covalent condensation of a parent piperacillin molecule with its primary hydrolysis product, piperacillin penicilloic acid.[1]
Definitive Identification
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Common Name: Piperacillin Dimer (Impurity T)[1]
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EP Designation: Impurity T
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Molecular Formula: C₄₆H₅₄N₁₀O₁₄S₂[1]
Structural Elucidation
The structure is characterized by an intact beta-lactam ring on one unit and an opened thiazolidine ring on the second unit.[1] The linkage typically occurs via an amide bond formed between the carboxyl group of the intact piperacillin (or its activated derivative) and the secondary amine generated by the opening of the beta-lactam ring in the penicilloic acid moiety.[1]
IUPAC Name (EP Standard): (2R,4S)-2-[(R)-carboxy[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]methyl]-3-[(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid.[1][2]
Key Structural Features:
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Unit A (Intact): Contains the 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane core (beta-lactam ring intact).[1]
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Unit B (Hydrolyzed): Contains a 5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid core (beta-lactam ring opened).[1]
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Linkage: The "heptane-2-carbonyl" moiety of Unit A is amide-linked to the nitrogen of the thiazolidine ring in Unit B.[1]
Mechanistic Formation Pathway
The formation of Impurity T is a second-order reaction dependent on the concentration of piperacillin and the presence of its hydrolysis product.[1] It is catalyzed by basic pH and elevated temperatures.[1]
The Cascade
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Initiation (Hydrolysis): The beta-lactam ring of a piperacillin molecule is hydrolyzed (often by trace moisture or high pH), breaking the C-N bond and forming Piperacillin Penicilloic Acid .[1] This exposes a secondary amine within the thiazolidine ring.[1]
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Nucleophilic Attack (Dimerization): The newly exposed secondary amine of the penicilloic acid acts as a nucleophile.[1] It attacks the carbonyl carbon of the C2-carboxylic acid (or a mixed anhydride intermediate) of a second, intact piperacillin molecule.[1]
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Stabilization: The resulting amide bond creates the stable dimer (Impurity T).[1]
Figure 1: Mechanistic pathway of Piperacillin Impurity T formation via nucleophilic attack of the hydrolyzed penicilloic acid intermediate.[1]
Analytical Characterization & Control
Detecting Impurity T requires high-resolution separation due to its structural similarity to other degradants and the parent molecule.[1]
Quantitative Data Summary
| Parameter | Specification / Value | Notes |
| Relative Retention Time (RRT) | ~2.5 - 3.0 | Relative to Piperacillin peak (varies by gradient) |
| UV Detection | 220 nm | Amide/Carbonyl absorption |
| Mass Spectrometry (ESI+) | [M+H]⁺ = 1035.1 | Distinctive dimer mass |
| Limit (EP) | NMT 0.2% - 0.5% | Depending on specific monograph version |
| Solubility | Soluble in DMSO, Methanol | Poor solubility in water leads to particulate formation |
Experimental Protocol: HPLC Method for Impurity T
Note: This protocol is derived from EP/USP harmonized principles for related substances.
Reagents:
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Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (adjusted to pH 7.0 with KOH).
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Mobile Phase B: Acetonitrile (HPLC Grade).[1]
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Diluent: Mobile Phase A : Acetonitrile (80:20 v/v).[1]
Instrument Parameters:
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Column: C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Hypersil ODS or equivalent).[1]
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Column Temp: 25°C.
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Injection Volume: 20 µL.
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Gradient Program:
Procedure:
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Standard Preparation: Dissolve Piperacillin Impurity T Reference Standard (approx. 0.5 mg) in 1 mL DMSO, then dilute to 100 mL with Diluent.
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Sample Preparation: Prepare Piperacillin API at 1.0 mg/mL in Diluent. Critical: Analyze immediately. Dimerization can occur in the autosampler if left >4 hours.[1]
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System Suitability: Resolution between Piperacillin and nearest impurity > 2.0.[1]
Analytical Workflow Diagram
Figure 2: Analytical workflow for the isolation and quantification of Piperacillin Impurity T.
Mitigation Strategies
The formation of Impurity T is a self-catalyzing process once hydrolysis begins.[1] Control strategies must focus on preventing the initial formation of penicilloic acid.[1]
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Strict pH Control: Maintain formulation pH between 6.0 and 7.0. At pH > 7.5, hydrolysis accelerates, feeding the dimerization pathway.
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Lyophilization Parameters: Ensure residual moisture is < 1.0%.[1] Moisture acts as the initiator for the ring-opening step.[1]
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Temperature Management: Store API and lyophilized product at 2-8°C. Reconstituted solutions should be used immediately, as dimerization rates double for every 10°C increase.[1]
References
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European Pharmacopoeia (EP) . Piperacillin Monograph 11.0. European Directorate for the Quality of Medicines & HealthCare (EDQM).[1] [1]
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United States Pharmacopeia (USP) . Piperacillin and Tazobactam for Injection. USP-NF.[1] [1]
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PubChem . Piperacillin Dimer (Compound Summary). National Center for Biotechnology Information.[1] [1]
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BenchChem . The Structural Elucidation and Formation of 6-APA Piperacillin Dimer.
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Daicel Pharma Standards . Piperacillin Impurities and Synthesis Mechanisms.
